Cas no 4006-38-6 (Phosphine,bis(2-methylpropyl)-)

Phosphine, bis(2-methylpropyl)-, is an organophosphorus compound characterized by its branched alkyl substituents, which enhance its steric and electronic properties. This phosphine derivative is primarily utilized as a ligand in transition metal catalysis, where its bulky structure promotes selective coordination and stabilizes reactive intermediates. Its robust nature under various reaction conditions makes it suitable for applications in cross-coupling, hydrogenation, and hydroformylation reactions. The compound’s stability and tunable reactivity contribute to improved catalytic efficiency and selectivity in synthetic organic chemistry. Additionally, its well-defined steric profile is advantageous in asymmetric synthesis, enabling precise control over stereochemical outcomes. Proper handling is required due to its air-sensitive and potentially hazardous nature.
Phosphine,bis(2-methylpropyl)- structure
4006-38-6 structure
商品名:Phosphine,bis(2-methylpropyl)-
CAS番号:4006-38-6
MF:C8H19P
メガワット:146.21026
MDL:MFCD00269832
CID:331885
PubChem ID:77622

Phosphine,bis(2-methylpropyl)- 化学的及び物理的性質

名前と識別子

    • Phosphine,bis(2-methylpropyl)-
    • DI-I-BUTYLPHOSPHINE
    • Di-i-butylphosphine,min.
    • diisobutylphosphane
    • Diisobutyl-phosphin
    • diisobutylphosphine
    • Phosphine, bis(2-methylpropyl)-
    • FT-0716696
    • MFCD00269832
    • Diisobutyl-phosphane
    • LREAZWJEBORMTB-UHFFFAOYSA-N
    • di-iso-butylphosphine
    • 4006-38-6
    • SCHEMBL925589
    • DTXSID7063261
    • Di-(iso-butyl)phosphine
    • bis(2-methylpropyl)phosphane
    • DB-009688
    • MDL: MFCD00269832
    • インチ: InChI=1S/C8H19P/c1-7(2)5-9-6-8(3)4/h7-9H,5-6H2,1-4H3
    • InChIKey: LREAZWJEBORMTB-UHFFFAOYSA-N
    • ほほえんだ: CC(C)CPCC(C)C

計算された属性

  • せいみつぶんしりょう: 146.12200
  • どういたいしつりょう: 146.122437604g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 9
  • 回転可能化学結合数: 4
  • 複雑さ: 49.6
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

  • フラッシュポイント: -18°C
  • PSA: 13.59000
  • LogP: 2.97690
  • かんど: air sensitive

Phosphine,bis(2-methylpropyl)- セキュリティ情報

  • 危険物輸送番号:UN 2924
  • 危険カテゴリコード: 17-34
  • セキュリティの説明: S26; S36/37/39
  • リスク用語:R17

Phosphine,bis(2-methylpropyl)- 税関データ

  • 税関コード:2901100000
  • 税関データ:

    中国税関コード:

    2901100000

    概要:

    290100000飽和無環状炭化水素。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:2.0%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量ガス燃料として使用する包装容器の体積を報告すべきであり、バルク貨物を報告すべきである

    要約:

    290100000個の飽和無環状炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%

Phosphine,bis(2-methylpropyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
15-1031-10g
Di-i-butylphosphine
4006-38-6 min.97%(10wt%inhexanes)
10g
1539.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
15-1031-250g
Di-i-butylphosphine
4006-38-6 min.97%(10wt%inhexanes)
250g
8322.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
15-1031-50g
Di-i-butylphosphine
4006-38-6 min.97%(10wt%inhexanes)
50g
2508.0CNY 2021-07-12
abcr
AB133141-50 g
Di-i-butylphosphine, 97% (10% in hexane); .
4006-38-6 97%
50g
€259.00 2023-06-24
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
601128-50g
Phosphine,bis(2-methylpropyl)-
4006-38-6 97%
50g
¥4800.0 2024-07-19
abcr
AB133141-10 g
Di-i-butylphosphine, 97% (10% in hexane); .
4006-38-6 97%
10g
€161.00 2023-06-24
abcr
AB121564-1 g
Di-i-butylphosphine, 97%; .
4006-38-6 97%
1 g
€91.50 2023-07-20
abcr
AB133141-250g
Di-i-butylphosphine, 97% (10% in hexane); .
4006-38-6 97%
250g
€909.00 2025-02-20
1PlusChem
1P00C7RV-50g
DI-I-BUTYLPHOSPHINE
4006-38-6 min. 97% (10 wt% in hexanes)
50g
$268.00 2024-05-03
A2B Chem LLC
AF69147-10g
DI-I-BUTYLPHOSPHINE
4006-38-6 97%(10 wt% in hexanes)
10g
$167.00 2024-04-20

Phosphine,bis(2-methylpropyl)- 関連文献

Phosphine,bis(2-methylpropyl)-に関する追加情報

Recent Advances in the Application of Phosphine,bis(2-methylpropyl)- (CAS: 4006-38-6) in Chemical Biology and Pharmaceutical Research

Phosphine,bis(2-methylpropyl)- (CAS: 4006-38-6), a tertiary phosphine compound, has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique steric and electronic properties, has been employed as a ligand in transition metal catalysis, a key player in drug discovery, and a potential therapeutic agent. The following sections provide a comprehensive overview of the latest research developments related to this compound, highlighting its synthesis, mechanism of action, and emerging applications.

Recent studies have focused on optimizing the synthesis of Phosphine,bis(2-methylpropyl)- to enhance its yield and purity. A 2023 publication in the Journal of Organic Chemistry reported a novel, scalable synthetic route using Grignard reagents, which improved the overall efficiency of the process. The study emphasized the importance of controlling reaction conditions to minimize the formation of byproducts, a common challenge in phosphine synthesis. Furthermore, advancements in purification techniques, such as column chromatography and recrystallization, have been instrumental in obtaining high-purity samples for subsequent applications.

In the realm of catalysis, Phosphine,bis(2-methylpropyl)- has been identified as a highly effective ligand in palladium-catalyzed cross-coupling reactions. A 2024 study published in ACS Catalysis demonstrated its superior performance in Suzuki-Miyaura and Heck reactions, attributed to its electron-donating properties and steric bulk. The researchers noted that the compound's ability to stabilize reactive intermediates and prevent catalyst deactivation makes it a valuable tool for constructing complex molecular architectures, particularly in the synthesis of bioactive compounds and pharmaceuticals.

Beyond its role in catalysis, Phosphine,bis(2-methylpropyl)- has shown promise in drug discovery and development. A recent investigation in Bioorganic & Medicinal Chemistry Letters explored its potential as a scaffold for designing novel kinase inhibitors. The study revealed that derivatives of this phosphine exhibit selective binding to specific kinase targets, offering a new avenue for treating cancers and inflammatory diseases. Additionally, its low toxicity profile and favorable pharmacokinetic properties make it an attractive candidate for further preclinical evaluation.

Emerging applications of Phosphine,bis(2-methylpropyl)- also extend to materials science, where it has been utilized in the development of phosphorescent materials and organic light-emitting diodes (OLEDs). A 2023 paper in Advanced Materials highlighted its role in enhancing the efficiency and stability of OLED devices, paving the way for next-generation display technologies. These interdisciplinary applications underscore the compound's versatility and potential for driving innovation across multiple fields.

In conclusion, Phosphine,bis(2-methylpropyl)- (CAS: 4006-38-6) continues to be a focal point of research in chemical biology and pharmaceutical sciences. Its multifaceted applications, from catalysis to drug discovery and materials science, highlight its significance as a valuable chemical entity. Future studies are expected to further explore its therapeutic potential and optimize its synthetic protocols, ensuring its continued relevance in advancing scientific and technological frontiers.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:4006-38-6)Phosphine,bis(2-methylpropyl)-
A1161689
清らかである:99%/99%/99%
はかる:10g/50g/250g
価格 ($):275.0/447.0/1478.0